

# The Pharmacodynamics of G007-LK: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **G007-LK**

Cat. No.: **B607578**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**G007-LK** is a potent and selective small-molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), two members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.<sup>[1][2]</sup> Tankyrases play a crucial role in various cellular processes, most notably in the regulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer (CRC).<sup>[3][4][5]</sup> This technical guide provides an in-depth overview of the pharmacodynamics of **G007-LK**, focusing on its mechanism of action, effects on key signaling pathways, and its anti-tumor activity. The information is compiled from a comprehensive review of preclinical studies.

## Mechanism of Action

**G007-LK** exerts its biological effects through the direct inhibition of the catalytic activity of TNKS1 and TNKS2.<sup>[1][2]</sup> This inhibition prevents the poly(ADP-ribosylation) (PARsylation) of target proteins, a post-translational modification that often destines them for proteasomal degradation.

A primary target of tankyrase-mediated PARsylation is AXIN1/2, a key component of the β-catenin destruction complex.<sup>[1][6]</sup> By inhibiting tankyrases, **G007-LK** prevents the PARsylation of AXIN1/2, leading to its stabilization and accumulation.<sup>[4][6][7]</sup> The stabilized AXIN proteins enhance the activity of the destruction complex, which subsequently promotes the

phosphorylation and ubiquitination of  $\beta$ -catenin, marking it for proteasomal degradation.<sup>[1]</sup> This ultimately leads to a reduction in the levels of nuclear  $\beta$ -catenin and a downregulation of Wnt/ $\beta$ -catenin target gene expression.<sup>[4][6]</sup>

## Core Signaling Pathways Affected by G007-LK

### Wnt/ $\beta$ -catenin Signaling Pathway

The canonical Wnt/ $\beta$ -catenin signaling pathway is a central target of **G007-LK**. In the absence of Wnt ligands, the destruction complex (comprising AXIN, APC, GSK3 $\beta$ , and CK1 $\alpha$ ) phosphorylates  $\beta$ -catenin, leading to its degradation. Upon Wnt ligand binding to its receptor, this complex is inactivated, allowing  $\beta$ -catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-mediated transcription of target genes involved in cell proliferation and survival.

**G007-LK**'s inhibition of tankyrases directly impacts this pathway by stabilizing AXIN, thereby promoting the degradation of  $\beta$ -catenin even in the presence of pro-proliferative signals like Wnt ligands or mutations in APC.<sup>[1][4]</sup>



[Click to download full resolution via product page](#)

**Caption:** G007-LK's effect on the Wnt/ $\beta$ -catenin signaling pathway.

## Hippo Signaling Pathway

Recent studies have indicated that **G007-LK** also modulates the Hippo signaling pathway.<sup>[7]</sup> The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation can contribute to cancer development. **G007-LK** has been shown to stabilize the angiromotins AMOT and AMOTL2, which are negative regulators of the Hippo pathway effectors YAP and TAZ.<sup>[2][7]</sup> By stabilizing AMOT and AMOTL2, **G007-LK** can lead to the downregulation of YAP/TAZ target genes.<sup>[7]</sup>



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 2. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 3. G007-LK - Drug Targets, Indications, Patents - Synapse [\[synapse.patsnap.com\]](http://synapse.patsnap.com)
- 4. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]

- 5. The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Small-Molecule Tankyrase Inhibitor Reduces Glioma Stem Cell Proliferation and Sphere Formation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacodynamics of G007-LK: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607578#understanding-the-pharmacodynamics-of-g007-lk>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)